molecular formula C24H27P B1295133 Tris(3,5-dimethylphenyl)phosphine CAS No. 69227-47-0

Tris(3,5-dimethylphenyl)phosphine

Cat. No.: B1295133
CAS No.: 69227-47-0
M. Wt: 346.4 g/mol
InChI Key: XRALRSQLQXKXKP-UHFFFAOYSA-N
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Description

Tris(3,5-dimethylphenyl)phosphine is a chemical compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder and is commonly used as a ligand in various catalytic reactions. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis .

Biochemical Analysis

Biochemical Properties

Tris(3,5-dimethylphenyl)phosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it is used in the Cu/diphosphine-catalyzed asymmetric hydrogenation of heteroaromatic ketones and enones . The nature of these interactions involves the coordination of the phosphine ligand to the metal center of the enzyme or protein, enhancing the catalytic activity and selectivity of the reaction. Additionally, this compound is involved in the kinetic resolution of donor-functionalized secondary alcohols via Cu-H-catalyzed stereoselective silylation .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell. For example, its role as a ligand in catalytic reactions can lead to changes in the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can impact cell function by modulating the expression of genes related to these pathways, resulting in changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ligand, it coordinates with metal centers in enzymes and proteins, enhancing their catalytic activity . This coordination can lead to the activation or inhibition of specific enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to air or moisture can lead to its degradation, affecting its catalytic activity and efficacy. Long-term studies in in vitro and in vivo settings have shown that this compound can have sustained effects on cellular function, depending on the stability and concentration of the compound used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve the efficiency of biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired catalytic activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the Cu-H-catalyzed stereoselective silylation of donor-functionalized secondary alcohols, affecting metabolic flux and metabolite levels . The compound’s interaction with specific enzymes can lead to changes in the activity of these pathways, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s distribution within the cell can determine its accessibility to target enzymes and proteins, thereby modulating its catalytic activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, improving its catalytic efficiency and selectivity in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3,5-dimethylphenyl)phosphine can be synthesized through the reaction of chlorothis compound with hydrochloric acid, followed by reduction with phosphoric acid and a reducing agent such as sulfur dioxide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(3,5-dimethylphenyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Tris(3,5-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic reactions. Compared to other similar compounds, it offers better solubility in organic solvents and higher stability under reaction conditions .

Properties

IUPAC Name

tris(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRALRSQLQXKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071969
Record name Phosphine, tris(3,5-dimethylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69227-47-0
Record name Tris(3,5-dimethylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69227-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, tris(3,5-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, tris(3,5-dimethylphenyl)-
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Record name Phosphine, tris(3,5-dimethylphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID5071969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3,5-dimethylphenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Tris(3,5-dimethylphenyl)phosphine chosen as a starting material for the synthesis of the imaging agent Z04059?

A1: this compound was selected as a precursor for Z04059 due to its ability to form stable phosphonium cations. The researchers aimed to create a lipophilic phosphonium cation that could potentially accumulate in the myocardium. The addition of the methyl groups to the phenyl rings was designed to increase the lipophilicity of the final compound, which is a desirable property for myocardial perfusion imaging agents [].

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